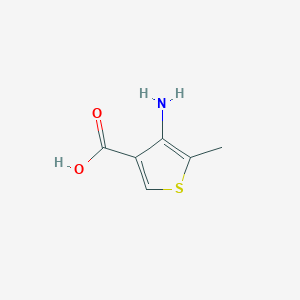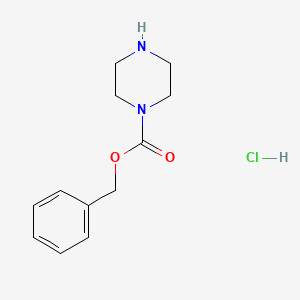
Benzyl piperazine-1-carboxylate hydrochloride
Vue d'ensemble
Description
Benzyl piperazine-1-carboxylate hydrochloride, also known as 1-Cbz-piperazine, is a chemical compound with the empirical formula C12H16N2O2 . It is commonly used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It is also used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the dissolution of 4.14 grams (12.9 millimoles) of piperazine-1-carboxylic acid tert-butyl ester-4-carboxylic acid benzyl ester in 30 milliliters of dichloromethane. The solution is cooled to 0°C, and 10 milliliters of trifluoroacetic acid is added. The mixture is stirred at room temperature until the starting material disappears. The solution is then concentrated under reduced pressure, neutralized with 1N sodium hydroxide, and extracted twice with dichloromethane. The product is dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation to yield the product .Molecular Structure Analysis
The molecular weight of this compound is 220.27 . The compound has an empirical formula of C12H16N2O2 . The InChI key for this compound is CTOUWUYDDUSBQE-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .Physical And Chemical Properties Analysis
This compound is a clear colorless to yellowish liquid . It has a boiling point of 158-161 °C at 1.4 mmHg . The compound has a density of 1.142 g/mL at 25 °C and a refractive index of 1.546 .Applications De Recherche Scientifique
Benzyl piperazine-1-carboxylate hydrochloride has been used in a variety of scientific research applications, including cell culture, animal models, and in vitro studies. It has been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of drugs. Additionally, this compound has been used to study the effects of various hormones on the body, as well as the effects of various environmental toxins.
Mécanisme D'action
Target of Action
Benzyl piperazine-1-carboxylate hydrochloride is primarily used in the synthesis of ligands for serotonin 5-HT6 and dopamine D2 receptors . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor functions .
Mode of Action
The compound interacts with its targets by serving as a precursor in the synthesis of ligands. These ligands can then bind to the serotonin 5-HT6 and dopamine D2 receptors, potentially altering their activity .
Biochemical Pathways
The serotonin and dopamine pathways are the primary biochemical pathways affected by this compound. Serotonin is involved in mood regulation, while dopamine is associated with reward and pleasure systems in the brain. By influencing the activity of these receptors, the compound can potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific ligands synthesized using it and their interaction with the serotonin 5-HT6 and dopamine D2 receptors . The exact effects would vary based on the ligand-receptor interaction and the subsequent intracellular signaling cascades triggered.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, and the presence of other molecules in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl piperazine-1-carboxylate hydrochloride is a relatively safe compound to use in laboratory experiments, as it is not highly toxic and is relatively non-irritating. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. However, this compound is not very soluble in water, so it must be dissolved in an organic solvent prior to use. Additionally, this compound is not very stable and must be stored at low temperatures to prevent degradation.
Orientations Futures
In the future, Benzyl piperazine-1-carboxylate hydrochloride may be used in a variety of applications. For example, it may be used in the development of new drugs for the treatment of various diseases and disorders, such as depression, anxiety, and addiction. Additionally, this compound may be used to study the effects of various environmental toxins on the body. Furthermore, this compound may be used to study the effects of various hormones on the body, such as the effects of estrogen on bone health. Finally, this compound may be used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of drugs.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSYBACKWARTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








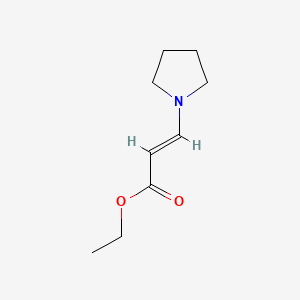

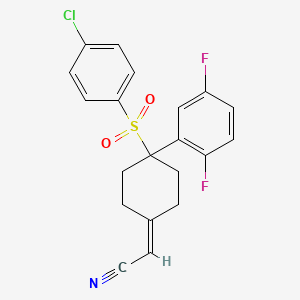


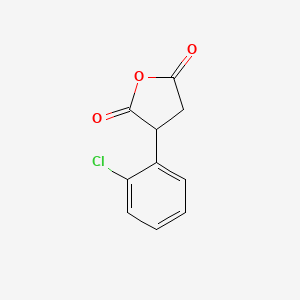
![[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid](/img/structure/B3037900.png)

